2-Bromo-6-fluoronicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-fluoronicotinonitrile is a chemical compound with the molecular formula C6H2BrFN2 and a molecular weight of 201.00 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of bromine and fluorine atoms at the 2 and 6 positions, respectively. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoronicotinonitrile typically involves the bromination and fluorination of nicotinonitrile. One common method includes the reaction of 2-fluoroaniline with sulfuric acid, followed by the addition of hydrogen bromide and hydrogen peroxide solution . The reaction is carried out at elevated temperatures (180-200°C) and then cooled to room temperature before further processing.
Industrial Production Methods: For industrial-scale production, the process is optimized to reduce waste and improve yield. The use of anisole as a solvent in the desulfonation step helps in reducing the reaction temperature and energy consumption, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluoronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it useful for different applications.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-Bromo-6-fluoronicotinonitrile is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoronicotinonitrile involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms allows it to form strong bonds with various biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
- 2-Bromo-6-fluoroaniline
- 2-Bromo-6-fluorobenzoic acid
- 2-Bromo-6-fluoropyridine
Comparison: Compared to these similar compounds, 2-Bromo-6-fluoronicotinonitrile is unique due to the presence of the nitrile group, which enhances its reactivity and makes it suitable for a wider range of applications. The combination of bromine and fluorine atoms also imparts distinct electronic properties, making it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
2-bromo-6-fluoropyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-6-4(3-9)1-2-5(8)10-6/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBSTCJILUAXMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1806849-41-1 |
Source
|
Record name | 2-bromo-6-fluoropyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.